C22H22ClN3O4S2

Descripción

C₂₂H₂₂ClN₃O₄S₂ is a heterocyclic organic compound containing chlorine, nitrogen, sulfur, and oxygen atoms. Its structural complexity allows diverse biological and chemical applications. Key features include a sulfonyl group, aromatic rings (e.g., chlorophenyl or methoxyphenyl), and a thiazole moiety, which contribute to its reactivity and bioactivity. For example, one derivative, (2R)-1-(2-chlorophenyl)sulfonyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperidine-2-carboxamide, exhibits an EC₅₀ of 730 nM in biological assays, indicating potent activity .

Propiedades

Fórmula molecular |

C22H22ClN3O4S2 |

|---|---|

Peso molecular |

492.0 g/mol |

Nombre IUPAC |

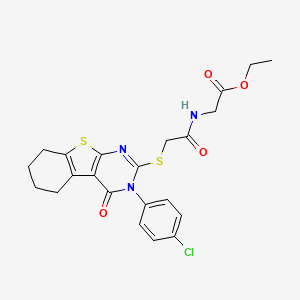

ethyl 2-[[2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]acetate |

InChI |

InChI=1S/C22H22ClN3O4S2/c1-2-30-18(28)11-24-17(27)12-31-22-25-20-19(15-5-3-4-6-16(15)32-20)21(29)26(22)14-9-7-13(23)8-10-14/h7-10H,2-6,11-12H2,1H3,(H,24,27) |

Clave InChI |

HYAQYSSQHHDXGG-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)CNC(=O)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1C4=CC=C(C=C4)Cl |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La loratadina se sintetiza a través de un proceso de varios pasos que involucra varios intermediarios clave. Una ruta sintética común involucra los siguientes pasos:

Formación del Intermediario: La síntesis comienza con la reacción de 8-cloro-5,6-dihidro-11H-benzo[5,6]ciclohepta[1,2-b]piridin-11-ona con 4-piperidona para formar un intermediario.

Ciclización: Este intermediario se somete a ciclización en presencia de cloroformiato de etilo para formar el éster etílico de Loratadina.

Purificación: El producto bruto se purifica mediante recristalización a partir de acetonitrilo para obtener loratadina pura.

Métodos de Producción Industrial

La producción industrial de loratadina típicamente involucra la síntesis a gran escala utilizando pasos similares pero optimizados para la eficiencia y el rendimiento. El proceso incluye:

Síntesis a Granel: Se hacen reaccionar grandes cantidades de materiales de partida en reactores industriales.

Purificación: El producto se purifica utilizando técnicas de recristalización y filtración a escala industrial.

Control de Calidad: El producto final se somete a un riguroso control de calidad para garantizar la pureza y la consistencia.

Análisis De Reacciones Químicas

Tipos de Reacciones

La loratadina se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: La loratadina se puede oxidar para formar desloratadina, su metabolito activo.

Reducción: Las reacciones de reducción son menos comunes, pero pueden ocurrir en condiciones específicas.

Sustitución: La loratadina puede sufrir reacciones de sustitución, particularmente en el átomo de cloro.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se pueden utilizar agentes reductores como hidruro de aluminio y litio.

Sustitución: Los reactivos nucleófilos como el metóxido de sodio pueden facilitar las reacciones de sustitución.

Productos Mayores

Desloratadina: El producto principal de la oxidación.

Varios derivados sustituidos: Dependiendo de los reactivos utilizados en las reacciones de sustitución.

Aplicaciones Científicas De Investigación

La loratadina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo en estudios de actividad antihistamínica y diseño de fármacos.

Biología: Se investiga por sus efectos sobre los receptores de histamina y los mecanismos de respuesta alérgica.

Medicina: Se utiliza ampliamente en estudios clínicos para tratar la rinitis alérgica y la urticaria crónica.

Industria: Se emplea en la formulación de medicamentos para la alergia de venta libre.

Mecanismo De Acción

La loratadina ejerce sus efectos inhibiendo selectivamente los receptores periféricos de histamina H1. Esta inhibición evita que la histamina se una a sus receptores, lo que reduce los síntomas alérgicos como picazón, hinchazón y erupciones cutáneas. Los objetivos moleculares incluyen los receptores de histamina H1 ubicados en varias células, incluidas las células cebadas y los basófilos .

Comparación Con Compuestos Similares

Structural and Molecular Properties

The table below compares C₂₂H₂₂ClN₃O₄S₂ with compounds sharing similar molecular frameworks:

*Note: Observed molecular weights in may represent mass spectrometry (m/z) data rather than exact molecular weights.

Functional Group Analysis

- C₂₂H₂₂ClN₃O₄S₂ : The presence of a thiazole ring and sulfonyl group enhances its binding affinity to biological targets, such as enzymes or receptors .

- Irgasan (Triclosan): A dichlorophenoxy core provides broad-spectrum antimicrobial activity by inhibiting fatty acid synthesis .

- Naproxen Analog : The carboxylate group mimics NSAID structures, suggesting cyclooxygenase (COX) inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.